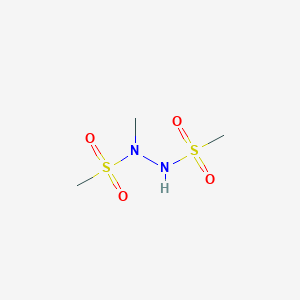
1,2-Bis(methylsulfonyl)-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(methylsulfonyl)-1-methylhydrazine, also known as BMSMH, is a chemical compound that has been studied for its potential use in cancer treatment. BMSMH is a hydrazine derivative that has shown promising results in preclinical studies.
Mechanism Of Action
The exact mechanism of action of 1,2-Bis(methylsulfonyl)-1-methylhydrazine is not fully understood. However, it is believed that 1,2-Bis(methylsulfonyl)-1-methylhydrazine inhibits the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death in cancer cells.
Biochemical And Physiological Effects
1,2-Bis(methylsulfonyl)-1-methylhydrazine has been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. 1,2-Bis(methylsulfonyl)-1-methylhydrazine has also been shown to decrease the levels of certain proteins involved in cancer cell survival and proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Bis(methylsulfonyl)-1-methylhydrazine in lab experiments is its low toxicity in normal cells, which allows for higher doses to be administered without causing harm to healthy cells. However, one limitation of using 1,2-Bis(methylsulfonyl)-1-methylhydrazine is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
For 1,2-Bis(methylsulfonyl)-1-methylhydrazine research include further preclinical studies to determine its efficacy in vivo, as well as studies to optimize its formulation for use in cancer treatment. Additionally, 1,2-Bis(methylsulfonyl)-1-methylhydrazine may have potential for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
1,2-Bis(methylsulfonyl)-1-methylhydrazine can be synthesized by reacting hydrazine hydrate with methyl sulfonic acid in the presence of a catalyst such as sulfuric acid. The reaction yields 1,2-Bis(methylsulfonyl)-1-methylhydrazine as a white crystalline solid.
Scientific Research Applications
1,2-Bis(methylsulfonyl)-1-methylhydrazine has been studied for its potential use in cancer treatment. Preclinical studies have shown that 1,2-Bis(methylsulfonyl)-1-methylhydrazine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,2-Bis(methylsulfonyl)-1-methylhydrazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
110295-69-7 |
|---|---|
Product Name |
1,2-Bis(methylsulfonyl)-1-methylhydrazine |
Molecular Formula |
C3H10N2O4S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
N'-methyl-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C3H10N2O4S2/c1-5(11(3,8)9)4-10(2,6)7/h4H,1-3H3 |
InChI Key |
KYRBDGFWRYSMFS-UHFFFAOYSA-N |
SMILES |
CN(NS(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CN(NS(=O)(=O)C)S(=O)(=O)C |
Other CAS RN |
110295-69-7 |
synonyms |
1,2-bis(methylsulfonyl)-1-methylhydrazine BMSMH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



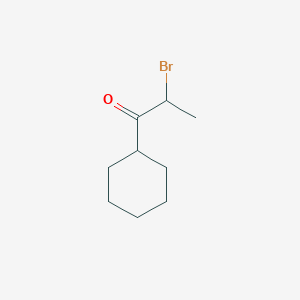

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
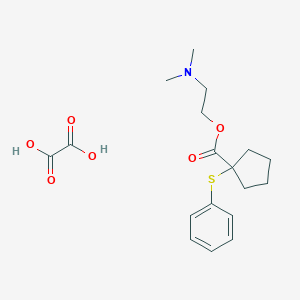
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

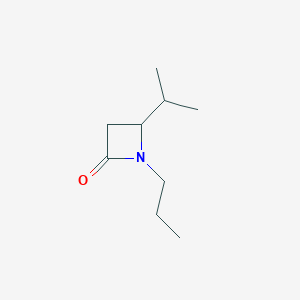
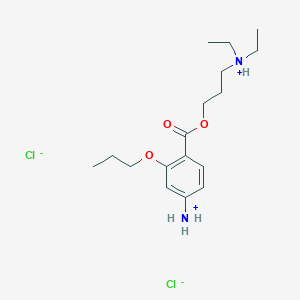
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
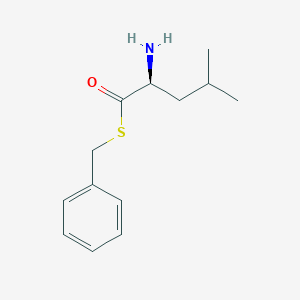
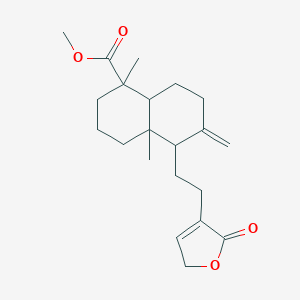
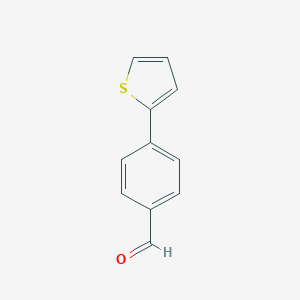
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)